4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol
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Overview
Description
4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-5-methylpyridine and 1-ethylpiperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 6-chloro-5-methylpyridine with a suitable reagent to introduce the piperidine ring.
Final Product Formation: The intermediate is then subjected to further reactions, including nucleophilic substitution and reduction, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol involves its interaction with specific molecular targets in the body. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloro-5-methylpyridin-3-yl)-1-methylpiperidin-4-ol: Similar structure but with a methyl group instead of an ethyl group.
4-(6-Chloro-5-methylpyridin-3-yl)-1-propylpiperidin-4-ol: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
4-(6-Chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group may affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to its methyl or propyl analogs.
Properties
IUPAC Name |
4-(6-chloro-5-methylpyridin-3-yl)-1-ethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-3-16-6-4-13(17,5-7-16)11-8-10(2)12(14)15-9-11/h8-9,17H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKUHPFSORYOQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C2=CN=C(C(=C2)C)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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